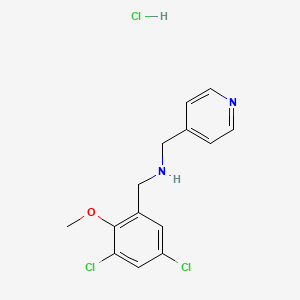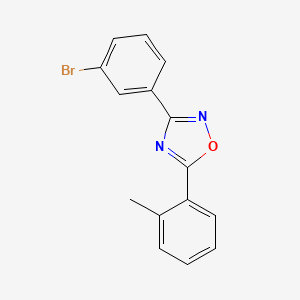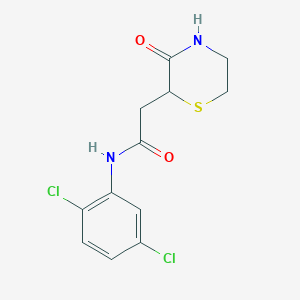![molecular formula C21H16N2O3 B4412348 4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4412348.png)
4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
Overview
Description
4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as IQD, is a novel chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound belongs to the class of quinoline derivatives and has been shown to possess interesting biological properties, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and bacterial infection. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, and to block the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter release. This compound has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, suggesting that it may have a protective effect against oxidative stress.
Advantages and Limitations for Lab Experiments
4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in water. However, the compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, this compound has not been extensively studied in vivo, and its safety and toxicity profile are not well understood.
Future Directions
There are several potential future directions for research on 4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, including the investigation of its effects on specific diseases and conditions, the development of new synthetic methods for the compound, and the optimization of its pharmacological properties. Further studies are needed to elucidate the mechanism of action of this compound and to determine its safety and toxicity profile in vivo. Additionally, the potential for this compound to be used as a starting point for the development of new drugs should be explored.
Scientific Research Applications
4-(1H-indol-3-yl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been extensively studied for its potential applications in scientific research. The compound has been shown to exhibit anti-inflammatory, antitumor, and antibacterial activities, making it a promising candidate for the development of new drugs. This compound has also been investigated for its neuroprotective properties and its ability to inhibit the growth of cancer cells, suggesting that it may have therapeutic potential in the treatment of various diseases.
properties
IUPAC Name |
4-(1H-indol-3-yl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c1-23-17-9-5-3-7-13(17)20-19(21(23)25)14(10-18(24)26-20)15-11-22-16-8-4-2-6-12(15)16/h2-9,11,14,22H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDZKGACIBLOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}amino)-2,5-pyrrolidinedione](/img/structure/B4412267.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B4412274.png)
![N-{3-[(2-naphthylsulfonyl)amino]phenyl}acetamide](/img/structure/B4412281.png)

![4-[(4-bromobenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B4412291.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4412297.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B4412304.png)

![2-(4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4412328.png)
![2,7-dimethyl-4-[2-(1-piperidinyl)ethyl]-4H-[1,3]thiazolo[5,4-b]indole hydrochloride](/img/structure/B4412340.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B4412346.png)

![3-[(3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1-piperidinyl)methyl]-1H-indole](/img/structure/B4412354.png)
![methyl 4-{[(3,4-dimethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B4412366.png)